molecular formula C16H16N6O B2929229 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2319785-75-4

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2929229
CAS No.: 2319785-75-4
M. Wt: 308.345
InChI Key: MUOJIHFPUQGTMN-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that features a benzodiazole ring fused with a pyrazine moiety and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one can be achieved through multiple synthetic routes. The reaction conditions typically involve the use of solvents such as N,N-dimethylformamide and catalysts like sulfur to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The benzodiazole and pyrazine moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and pyrazine-containing molecules. Examples include:

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}ethan-1-one is unique due to its combination of benzodiazole, pyrazine, and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(10-22-11-19-13-3-1-2-4-14(13)22)21-8-12(9-21)20-15-7-17-5-6-18-15/h1-7,11-12H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOJIHFPUQGTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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